4-Fluorocinnamoyl chloride
Overview
Description
4-Fluorocinnamoyl chloride is an organic compound with the molecular formula C9H6ClFO. It is a derivative of cinnamoyl chloride, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorocinnamoyl chloride can be synthesized through the reaction of 4-fluorocinnamic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorocinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorocinnamic acid and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
4-Fluorocinnamic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Fluorocinnamoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorocinnamoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of amides, the compound targets the amino group of the amine.
Comparison with Similar Compounds
Cinnamoyl Chloride: The parent compound without the fluorine substitution.
4-Chlorocinnamoyl Chloride: Similar structure with a chlorine atom instead of fluorine.
4-Bromocinnamoyl Chloride: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 4-Fluorocinnamoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine is highly electronegative, affecting the reactivity and stability of the compound. This makes this compound particularly useful in the synthesis of fluorinated organic molecules, which are often of interest in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBIKPKWQDIQCJ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-08-7 | |
Record name | (E)-4-Fluorocinnamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13565-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13565-08-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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